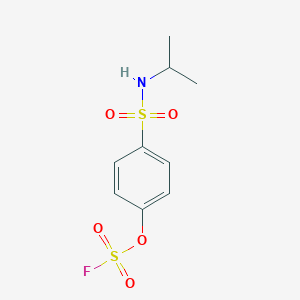

1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

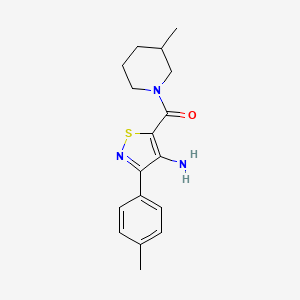

1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene, also known as FSPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

- Sulfonyl fluorides play a crucial role in organic synthesis. EN300-7554584, with its fluorosulfonyl group, can be used as a precursor for synthesizing sulfonyl fluorides. These compounds find applications in drug discovery, materials science, and chemical biology .

- Hydrogels functionalized with antibacterial properties have gained prominence in biomedical applications. EN300-7554584 could be incorporated into hydrogel materials for drug delivery, wound healing, and tissue engineering .

- Fluorescence-based materials have revolutionized biology and materials science. EN300-7554584, when modified into fluorescent derivatives, could serve as a probe for biological imaging and sensing .

- EN300-7554584 has been investigated in photoredox catalytic reactions. For instance, it serves as a precursor for solid-state, bench-stable reagents called 1-fluorosulfonyl 2-aryl benzoimidazolium triate (FABI) salts .

Organic Synthesis and Chemical Biology

Biomedical Materials and Drug Delivery

Fluorescent Materials and Sensing Techniques

Photoredox Catalysis

Propriétés

IUPAC Name |

1-fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO5S2/c1-7(2)11-17(12,13)9-5-3-8(4-6-9)16-18(10,14)15/h3-7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHBFNRUWJQPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=C(C=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-4-(propan-2-ylsulfamoyl)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid](/img/structure/B2439388.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2439391.png)

![3-hexyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)amino]propanoate](/img/structure/B2439405.png)

![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2439408.png)

![N-(4-chlorobenzyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2439410.png)